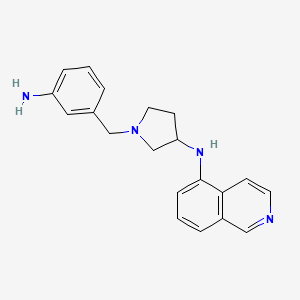

N-(1-(3-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine

Description

Properties

CAS No. |

675133-14-9 |

|---|---|

Molecular Formula |

C20H22N4 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

N-[1-[(3-aminophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine |

InChI |

InChI=1S/C20H22N4/c21-17-5-1-3-15(11-17)13-24-10-8-18(14-24)23-20-6-2-4-16-12-22-9-7-19(16)20/h1-7,9,11-12,18,23H,8,10,13-14,21H2 |

InChI Key |

KDILGLNJDNVPLP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)N |

Origin of Product |

United States |

Preparation Methods

Isoquinoline Core Synthesis

Method: The isoquinoline nucleus can be synthesized by cyclization of β-phenylethylamine derivatives under acidic conditions or via palladium-catalyzed C–N bond formation reactions.

Key Conditions: Acidic cyclization typically requires reflux in strong acids (e.g., polyphosphoric acid), while palladium-catalyzed methods use Pd(0) catalysts with appropriate ligands under inert atmosphere.

Pyrrolidine Ring Formation

Method: Stereoselective reduction of dihydropyrrole intermediates is a common approach. The cis-diastereomer is often favored by catalytic hydrogenation, while the trans-isomer can be accessed via epimerization.

Alternative: Lithiation-trapping of N-Boc-protected pyrrolidines allows regio- and stereoselective functionalization.

Key Reagents: Catalysts such as Pd/C or Raney nickel for hydrogenation; bases like LDA for lithiation steps.

Introduction of the 3-Aminobenzyl Group

Method: Reductive amination of the pyrrolidine nitrogen with 3-aminobenzaldehyde or 3-nitrobenzaldehyde (followed by reduction of the nitro group) is employed.

Key Conditions: Use of reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation for nitro group reduction.

Final Coupling to Form N-(1-(3-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine

Method: The coupling of the isoquinolin-5-amine moiety with the pyrrolidin-3-yl intermediate is typically achieved via nucleophilic substitution or amide bond formation.

Catalysts and Conditions: Palladium-catalyzed Buchwald-Hartwig amination is often used to form C-N bonds efficiently under mild conditions.

Representative Synthetic Route Summary

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Isoquinoline core synthesis | Acidic cyclization or Pd-catalyzed coupling | Formation of isoquinoline scaffold |

| 2 | Pyrrolidine ring formation | Catalytic hydrogenation or lithiation | Stereoselective formation of pyrrolidine |

| 3 | Reductive amination | 3-aminobenzaldehyde, NaBH(OAc)3 | Introduction of 3-aminobenzyl group |

| 4 | Coupling (C-N bond formation) | Pd-catalyzed Buchwald-Hartwig amination | Final assembly of target compound |

Research Findings and Optimization Notes

Stereoselectivity: The stereochemistry at the pyrrolidine 3-position significantly affects biological activity; thus, methods such as selective hydrogenation and epimerization are optimized to control diastereomeric ratios.

Catalyst Selection: Palladium catalysts with specific ligands (e.g., BINAP, Xantphos) improve coupling efficiency and selectivity.

Purification: Multi-step synthesis requires chromatographic purification at key stages to ensure removal of side products and isomers.

Yield Considerations: Overall yields are moderate due to the complexity of the molecule; optimization of reaction times, temperatures, and reagent stoichiometry is critical.

Comparative Notes on Related Compounds

Similar compounds with aminobenzyl substituents at different positions (e.g., 4-aminobenzyl) follow analogous synthetic routes but may require adjustments in reaction conditions due to electronic and steric differences.

The use of chiral starting materials or chiral catalysts can enable enantioselective synthesis of the (R)- or (S)-isomers, which is important for pharmacological profiling.

Summary Table of Key Physical and Chemical Data

| Parameter | Value | Source/Notes |

|---|---|---|

| Molecular Formula | C20H22N4 | PubChem |

| Molecular Weight | 318.4 g/mol | PubChem |

| CAS Number | 675133-14-9 | PubChem |

| IUPAC Name | N-[1-[(3-aminophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine | PubChem |

| Key Synthetic Techniques | Acidic cyclization, Pd-catalyzed coupling, reductive amination, hydrogenation | Literature synthesis methods |

| Stereochemistry Control | Catalytic hydrogenation, epimerization | Critical for biological activity |

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(1-(3-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(3-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

- Structure: Combines a 5-(1-methylpyrazol-4-yl)isoquinoline scaffold with a 6-chloro-3-nitropyridine warhead.

- Mechanism : Acts as a covalent kinase inhibitor targeting MPS1, MAPKAPK2, and p70S6Kβ. The nitro group activates the chloropyridine for nucleophilic aromatic substitution (SNAr) with cysteine residues (e.g., Cys604 in MPS1) .

- Synthesis : Prepared via Buchwald–Hartwig amination followed by regioselective SNAr with 2,6-dichloro-3-nitropyridine .

- Key Data :

6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine (MK-6240)

- Structure : Features a fluorine-18 radiolabel and a pyrrolo[2,3-c]pyridine substituent.

- Application : PET imaging agent for neurofibrillary tangles (NFTs) in Alzheimer’s disease, targeting tau protein aggregates .

- Key Data :

N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine

- Structure : Boc-protected variant with a pyrrolopyridine substituent.

- Significance : The Boc group enhances stability during synthesis, suggesting the parent amine is reactive or pharmacologically active .

Structural Comparison Table

Key Differences and Implications

Target Specificity :

- The chloronitropyridine derivative () is designed for covalent kinase inhibition, leveraging electrophilic warheads. In contrast, the target compound lacks such groups, suggesting reversible interactions, possibly with GPCRs or ion channels .

- MK-6240’s pyrrolopyridine and radiolabel enable imaging applications, unlike the target compound’s benzyl-pyrrolidine, which may prioritize CNS penetration .

Synthetic Routes :

- The target compound likely requires Buchwald–Hartwig amination or reductive amination for the benzyl-pyrrolidine linkage, differing from the SNAr chemistry used in .

Pharmacokinetics: The 3-aminobenzyl group may enhance solubility and bioavailability compared to the lipophilic chloronitropyridine in kinase inhibitors . MK-6240’s fluorine-18 label necessitates rapid metabolic stability, whereas the target compound’s unmodified structure suggests longer half-life .

Biological Activity

N-(1-(3-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is a complex organic compound with significant potential in medicinal chemistry. Its molecular structure, characterized by a pyrrolidine ring, an isoquinoline moiety, and an aminobenzyl group, suggests a variety of biological activities that have been the focus of recent research.

Molecular Characteristics

- Molecular Formula : CHN

- Molecular Weight : 318.4 g/mol

- CAS Number : 675133-14-9

The unique combination of functional groups in this compound enhances its interactions with biological targets, which may lead to therapeutic applications, particularly in treating cancer and inflammatory diseases.

Research has indicated that this compound interacts with various biological macromolecules, such as enzymes and receptors. The mechanism of action typically involves:

- Binding to Molecular Targets : This compound may inhibit specific enzymes or modulate receptor signaling pathways.

- Alteration of Activity : By binding to these targets, it can alter their activity, leading to downstream biological effects.

These interactions are often facilitated through hydrogen bonding and hydrophobic interactions, which are crucial for its biological efficacy.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

-

Cell Cycle Arrest : In vitro studies have shown that this compound can induce G2/M phase arrest in cancer cell lines, such as HeLa cells. This effect is concentration-dependent, indicating its potential as an antitumor agent.

Concentration (μM) % G2/M Arrest 0.125 30% 0.25 50% 0.5 70% - Inhibition of Tumor Growth : The compound has demonstrated efficacy against multidrug-resistant cancer cell lines, suggesting its potential to overcome common resistance mechanisms in cancer therapy .

Interaction with Biological Targets

Studies have highlighted the interactions of this compound with various proteins and enzymes:

- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in tumor progression.

- Receptor Modulation : It may modulate the activity of certain receptors linked to cancer cell proliferation.

Study on Antitumor Activity

In a preclinical study involving xenograft models, this compound was administered to mice with implanted tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .

Pharmacokinetic Profile

Research on the pharmacokinetics of this compound has shown favorable absorption and distribution characteristics, which are essential for its therapeutic application:

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 4 hours |

| Metabolism | Liver (CYP450 pathways) |

Q & A

Q. What synthetic strategies are employed to synthesize N-(1-(3-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine?

The synthesis typically involves multi-step processes, including condensation reactions and functional group modifications. For example:

- Coupling Reactions : Isoquinolin-5-amine derivatives are often synthesized via coupling of pyrrolidine intermediates with halogenated isoquinoline precursors. A similar approach is described for TRPV1 antagonists, where amide or urea bonds are formed using carbodiimide coupling agents .

- Pyrrolidine Functionalization : The 3-aminobenzyl group on the pyrrolidine ring can be introduced via reductive amination or nucleophilic substitution, as seen in kinase inhibitor syntheses (e.g., TRK inhibitors) .

- Purification : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard, as noted in dopamine receptor ligand syntheses .

Q. How is the structural integrity of this compound validated in research settings?

Characterization relies on spectroscopic and chromatographic methods:

- NMR Spectroscopy : Proton and carbon NMR confirm regiochemistry, particularly for distinguishing pyrrolidine and isoquinoline substituents .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, critical for analogs like TRPV1 antagonists .

- X-ray Crystallography : Used sparingly for absolute configuration determination, as seen in kinase inhibitor studies .

Advanced Research Questions

Q. How can researchers optimize the selectivity of this compound for specific biological targets (e.g., receptors or enzymes)?

Structure-activity relationship (SAR) studies are essential:

- Substituent Analysis : Modifying the 3-aminobenzyl group (e.g., fluorination or methylation) alters receptor binding. For instance, fluorinated analogs of TRPV1 antagonists show enhanced selectivity .

- Binding Assays : Competitive radioligand displacement assays (e.g., using HEK293 cells expressing recombinant receptors) quantify affinity shifts. Dopamine D3 receptor ligands employ similar methodologies to differentiate D3 vs. D2 selectivity .

- Computational Modeling : Docking studies with homology models (e.g., tau fibrils or TRPV1 channels) predict binding modes and guide synthetic modifications .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics and efficacy of this compound?

Preclinical models depend on the target pathology:

- Neurodegeneration : Transgenic mouse models of Alzheimer’s disease (e.g., tauopathy models) are used for PET tracers targeting neurofibrillary tangles. Radiolabeled isoquinoline derivatives like [¹⁸F]-MK-6240 are evaluated for brain penetration and off-target binding .

- Pain and Inflammation : Rat dorsal root ganglion (DRG) neurons assess TRPV1 antagonist efficacy in blocking nociceptive signals, followed by inflammatory pain models .

- Pharmacokinetics : Plasma stability, half-life, and metabolite profiling are conducted in rodents, with LC-MS/MS for quantitation .

Q. How should researchers address contradictions in reported binding affinities or functional outcomes across studies?

Discrepancies often arise from methodological variations:

- Assay Conditions : Differences in buffer pH, temperature, or ion concentrations (e.g., calcium levels in TRPV1 assays) significantly impact IC₅₀ values. Standardizing protocols (e.g., FLIPR calcium flux assays) minimizes variability .

- Cell Line Variability : HEK293 vs. native DRG neurons may show divergent receptor expression levels. Normalizing data to receptor density (via radioligand saturation binding) improves cross-study comparisons .

- Structural Analogues : Compare results with well-characterized analogs (e.g., capsazepine for TRPV1 studies) to validate assay reliability .

Methodological Considerations

Q. What techniques are critical for analyzing this compound’s interaction with protein targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) for receptor-ligand interactions .

- Electrophysiology : Patch-clamp recordings on DRG neurons quantify TRPV1 channel blockade efficacy .

- Cryo-EM : Resolves binding poses of ligands with tau fibrils or GPCRs, as demonstrated in neurodegenerative disease research .

Q. How can researchers mitigate off-target effects during in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.